molecular formula C17H17N3O3 B2420353 N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1101205-94-0

N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide

Cat. No.: B2420353
CAS No.: 1101205-94-0
M. Wt: 311.341
InChI Key: SFBWRSGZEHGZSB-UHFFFAOYSA-N
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Description

N1-(3-Methoxyphenyl)indoline-1,2-dicarboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a multi-target therapeutic agent. Its structural features are closely related to indoline-based scaffolds that have been identified as potent dual inhibitors of key enzymes in the arachidonic acid pathway: 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . Simultaneously targeting these two enzymes represents a promising strategy for the development of advanced anti-inflammatory agents, as it concurrently blocks the production of pro-inflammatory leukotrienes and increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) . This dual mechanism of action has shown remarkable efficacy in preclinical models, such as zymosan-induced peritonitis and experimental asthma, paving the way for new therapeutic approaches . The 3-methoxyphenyl group is a privileged substructure in drug discovery, often contributing to favorable interactions with biological targets and enhancing metabolic stability . The dicarboxamide moiety is a key functional group that can be leveraged for further structural optimization through medicinal chemistry, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-N-(3-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-13-7-4-6-12(10-13)19-17(22)20-14-8-3-2-5-11(14)9-15(20)16(18)21/h2-8,10,15H,9H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBWRSGZEHGZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide typically involves the reaction of 3-methoxyaniline with indoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N1-(3-methoxyphenyl)indoline-2-carboxamide
  • N1-(3-methoxyphenyl)indoline-3-carboxamide
  • N1-(3-methoxyphenyl)indoline-1,2-dicarboxylate

Comparison: N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide is unique due to its specific substitution pattern and the presence of both carboxamide groups. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. Its versatility and wide range of applications make it a valuable compound in various fields of research.

Biological Activity

N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Indoline Core : The indoline structure is created through cyclization reactions involving an appropriate aniline derivative.
  • Introduction of the Methoxyphenyl Group : This is achieved via Friedel-Crafts acylation using methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
  • Methylation : Methyl groups are introduced through reactions with methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation or viral replication. For instance, it has been shown to interfere with pathways involved in cell growth and survival.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways that lead to apoptosis in cancer cells.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies indicate that this compound can inhibit cell proliferation across various cancer cell lines. Its mechanism includes inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .
  • Antiviral Activity : Research has suggested potential efficacy against viral infections by targeting viral proteins and inhibiting replication processes .
  • Antimicrobial Effects : The compound has also been investigated for its activity against bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

A study on indole derivatives indicated that compounds similar to this compound induced significant apoptosis in lung cancer cells through mitochondrial pathways. Increased cytochrome-c release and activation of caspases were observed, indicating effective engagement of intrinsic apoptotic mechanisms .

Antiviral Studies

In vitro evaluations have demonstrated that this compound inhibits the replication of various viruses. For example, it showed effectiveness against strains of influenza and coronaviruses by disrupting their replication cycles .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamideStructureVariation in methoxy position may alter biological activity.
N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamideStructureExhibits notable anti-inflammatory properties.
N-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamideStructurePotential applications in antimicrobial research.

Q & A

Q. What are the recommended synthetic routes for N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis typically involves coupling indoline-1,2-dicarboxylic acid derivatives with 3-methoxyaniline. A two-step approach is recommended:

  • Step 1: Activate the carboxylic acid group of indoline-1,2-dicarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form an active ester intermediate .
  • Step 2: React the activated intermediate with 3-methoxyaniline under mild conditions (e.g., room temperature, dichloromethane solvent) to form the amide bond.
    Optimization strategies include:
  • Adjusting stoichiometric ratios (1.2:1 amine-to-acid ratio) to minimize unreacted starting material.
  • Using inert atmospheres (N₂/Ar) to prevent oxidation of the methoxy group .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) for >95% purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.4 ppm for indoline and methoxyphenyl groups) and carboxamide NH signals (δ 8.2–8.5 ppm). Methoxy protons appear as a singlet at δ ~3.8 ppm .
    • ¹³C NMR: Confirm carbonyl carbons (δ 165–170 ppm) and methoxy carbon (δ ~55 ppm) .
  • X-ray Crystallography: Co-crystallize the compound with a suitable solvent (e.g., DMSO/water) to resolve spatial arrangement. The indoline core and planar carboxamide groups should exhibit π-π stacking interactions .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₇N₂O₃: 309.1234) .

Advanced Research Questions

Q. What strategies are effective in identifying cellular targets of this compound, particularly in cancer models?

Methodological Answer:

  • Kinase Profiling Assays: Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to screen for inhibition of PI3K/AKT/mTOR or MAPK pathways, which are commonly modulated by indoline derivatives .
  • Pull-Down Assays with Biotinylated Probes: Synthesize a biotin-conjugated analog of the compound and incubate with cell lysates. Isolate bound proteins via streptavidin beads and identify via LC-MS/MS .
  • CRISPR-Cas9 Knockout Screens: Treat cancer cell lines (e.g., MCF-7, A549) with the compound and perform genome-wide knockout screens to identify genes whose loss confers resistance .

Q. How do structural modifications at the N1 and N2 positions influence the compound’s binding affinity and selectivity toward kinase targets?

Methodological Answer:

  • N1 Modifications:
    • Replacing the 3-methoxyphenyl group with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) increases hydrophobic interactions in kinase ATP-binding pockets but may reduce solubility .
    • Electron-withdrawing groups (e.g., chloro at the 4-position) enhance hydrogen bonding with catalytic lysine residues .
  • N2 Modifications:
    • Substituting ethyl or methyl groups at N2 improves metabolic stability by reducing CYP450-mediated oxidation .
    • Introducing heterocycles (e.g., pyridine) enhances selectivity for tyrosine kinases over serine/threonine kinases .
  • Computational Validation: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes and free energy changes (ΔG) .

Q. How can researchers resolve contradictions in reported biological activity data for indoline-dicarboxamide analogs?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent cell lines (e.g., use ATCC-validated HeLa cells), passage numbers (<20), and compound treatment durations (e.g., 48–72 hours) .
  • Address Solubility Issues: Pre-dissolve compounds in DMSO (<0.1% final concentration) and verify solubility in assay buffers via dynamic light scattering (DLS) .
  • Validate Target Engagement: Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets in live cells .

Q. What methodologies are recommended for studying the compound’s stability under physiological pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Indoline derivatives are typically stable at pH 5–7 but hydrolyze rapidly under acidic conditions (pH <3) .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most carboxamides) .
  • Metabolic Stability: Perform liver microsome assays (human or rat) with NADPH cofactor. LC-MS/MS quantifies parent compound depletion; t₁/₂ >60 min suggests suitability for in vivo studies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl, amine) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility. Use shake-flask experiments or computational tools (e.g., ACD/Labs) .
  • Plasma Protein Binding (PPB): Modify the indoline core with fluorine atoms to reduce PPB (<90%) and increase free fraction .
  • In Vivo PK Studies: Administer the compound intravenously (IV) and orally (PO) in rodent models. Calculate AUC, Cₘₐₓ, and bioavailability (F%) to guide dosing regimens .

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